molecular formula C6H10ClF2N B2740447 Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 2306245-93-0

Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B2740447
CAS No.: 2306245-93-0
M. Wt: 169.6
InChI Key: TWOADOJJSNEDES-SCDXWVJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a unique bicyclic structure, which includes a difluoromethyl group and an azabicyclohexane core. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable building block in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves multiple steps. One common method includes the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve batchwise processes to produce it on a multigram scale. The key synthetic step involves the formation of the bicyclic ring system, which is crucial for the compound’s stability and reactivity .

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .

Mechanism of Action

The mechanism by which Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can form strong bonds with various biomolecules, influencing their activity and function. The compound’s bicyclic structure also allows it to fit into specific binding sites, modulating the activity of enzymes and receptors involved in critical biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its combination of a bicyclic core and a difluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(1S,5R)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)5-3-1-9-2-4(3)5;/h3-6,9H,1-2H2;1H/t3-,4+,5?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZCEUKPTJUSQJ-FLGDEJNQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(F)F)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(F)F)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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